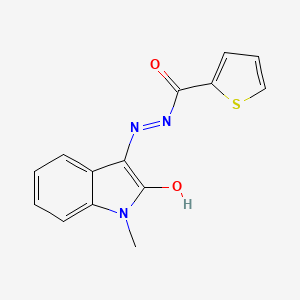

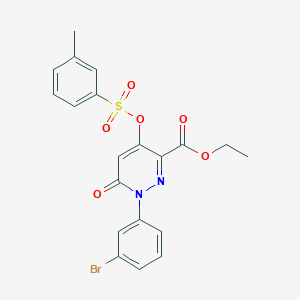

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques and Structure Determination

Research has focused on the synthesis of derivatives related to 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline, demonstrating various synthesis methods and structural determination through NMR spectroscopy and X-ray diffraction. For instance, the synthesis of similar oxoindoline derivatives, highlighting the methodological advancements in obtaining these compounds with high yield and purity, offers insights into the chemical properties and potential for further functionalization (Kariuki et al., 2022).

Molecular Interactions and Applications

Intermolecular Interactions

Studies on ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and related molecules have investigated their molecular conformation and supramolecular packing, emphasizing the significance of C–H···O and C–H···π interactions for stability and potential applications in materials science and drug design (Dey et al., 2014).

Chemical Properties and Functional Applications

Chemical and Physical Properties

Research on the physicochemical and biological characteristics of 2-oxoindoline derivatives, including those with similar structures to this compound, has explored their potential in developing active and harmless medicines. This includes the examination of their nootropic activity, suggesting their use in neurological applications (Altukhov, 2014).

Potential Biomedical Applications

Anticancer Properties

Some studies have investigated the anticancer potential of oxoindoline derivatives, highlighting their inhibitory activity against various cancer cell lines. This suggests that modifications to the core structure of this compound could lead to potent anticancer agents, offering a path for future drug development (Ai et al., 2017).

Material Science and Engineering Applications

Semiconductor Applications

Novel derivatives of oxoindoline have been explored for their electron transport performance in organic thin film transistors, indicating the potential of this compound derivatives in electronic and optoelectronic applications (Yan et al., 2013).

特性

IUPAC Name |

N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHJQSOVXVIONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126126 |

Source

|

| Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328585-96-2 |

Source

|

| Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)